4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound widely used in scientific research. This compound is particularly notable for its role in the study of protein kinases and its potential therapeutic implications. Its unique structure, featuring a thieno[2,3-d]pyrimidine core, makes it a valuable tool in various fields of research.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s known that inhibitors of protein kinases like cdk2 typically work by binding to the enzyme and preventing it from phosphorylating its substrates .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Inhibition of cdk2 can lead to cell cycle arrest, which may result in the death of rapidly dividing cells, such as cancer cells .
Preparation Methods
The synthesis of 4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine typically involves several steps, including chlorination, alkylation, acylation, and esterification. One common synthetic route starts from 2-cyclopropyl-4-methylthiazole-5-carboxylic acid. The process involves:
Chlorination: Introduction of a chlorine atom to the compound.
Alkylation: Addition of an alkyl group.
Acylation: Introduction of an acyl group.
Esterification: Formation of an ester group.
These steps are carried out under controlled conditions using various reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including protein kinases.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases, tumors, and cardiovascular pathologies.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-methylthieno[3,2-d]pyrimidine: Similar structure but different substitution pattern.
4-Chloro-5-methyl-thieno[2,3-d]pyrimidine: Another closely related compound with slight structural variations.
These compounds share some chemical properties but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Biological Activity
4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in scientific research for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. Its unique thieno[2,3-d]pyrimidine structure allows it to interact with various biological targets, notably protein kinases, which are crucial in numerous signaling pathways and disease processes.
- IUPAC Name : this compound
- Molecular Formula : C10H9ClN2S
- CAS Number : 1341078-55-4
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Protein Kinase Inhibition : This compound has been studied for its ability to inhibit specific protein kinases, which play a pivotal role in cell signaling and regulation. The inhibition of these kinases can lead to therapeutic effects in cancer and inflammatory diseases.
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. For instance, it has been evaluated in various cancer cell lines, showing the ability to induce apoptosis and inhibit cell proliferation.
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, making it a candidate for further exploration in treating inflammatory conditions.
Case Studies and Experimental Data
-
Protein Kinase Inhibition Studies :
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[2,3-d]pyrimidines could effectively inhibit kinases involved in cancer progression. The specific IC50 values for this compound were found to be significantly lower than those of related compounds, indicating higher potency .
- Antitumor Activity :
- In Vivo Studies :
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be made:
Compound Name | Structure Type | Key Biological Activity |
---|---|---|
4-Chloro-6-methylthieno[3,2-d]pyrimidine | Thieno[3,2-d]pyrimidine | Moderate kinase inhibition |
4-Chloro-5-methyl-thieno[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | Antitumor activity |
This compound | Thieno[2,3-d]pyrimidine | Stronger kinase inhibition & antitumor effects |
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-5-4-7-8(11)12-9(6-2-3-6)13-10(7)14-5/h4,6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKHZPNNTYSXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N=C2Cl)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.